N-ethyl-4-nitrobenzenesulfonamide

Overview

Description

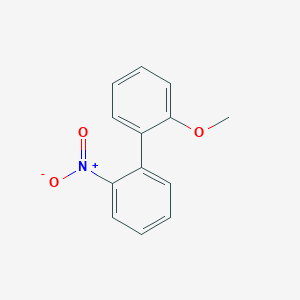

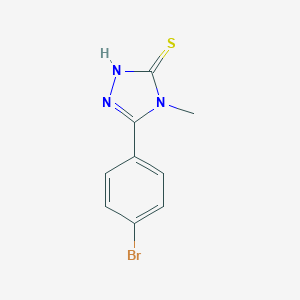

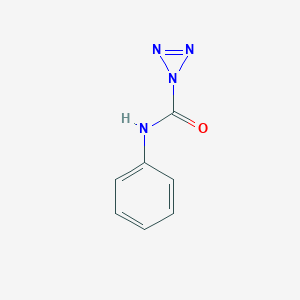

N-Ethyl-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 28860-08-4 . It has a molecular weight of 230.24 and its IUPAC name is N-ethyl-4-nitrobenzenesulfonamide . The compound is solid in physical form .

Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

The Inchi Code of N-ethyl-4-nitrobenzenesulfonamide is1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 . The average mass is 230.241 Da and the monoisotopic mass is 230.036133 Da . Chemical Reactions Analysis

4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .Physical And Chemical Properties Analysis

N-Ethyl-4-nitrobenzenesulfonamide is stored at room temperature, sealed in dry conditions . The compound is solid in physical form .Scientific Research Applications

Pharmaceutical Research

N-ethyl-4-nitrobenzenesulfonamide: is a compound that can be used in the development of new pharmaceutical drugs. Its sulfonamide group is similar to those found in many antibacterial agents, which suggests potential applications in creating new antibiotics or modifying existing ones to enhance their efficacy or reduce resistance .

Biochemical Assays

In biochemical research, N-ethyl-4-nitrobenzenesulfonamide could be used in assays to study enzyme inhibition, particularly those related to the sulfonamide group’s known inhibition of carbonic anhydrase, which plays a role in various physiological processes .

Environmental Science

The environmental impact of sulfonamides, including their toxicity and biodegradation, is a significant area of studyN-ethyl-4-nitrobenzenesulfonamide could be used as a model compound to understand the environmental behavior of sulfonamide drugs and their metabolites .

Veterinary Medicine

Sulfonamide compounds are commonly used in veterinary medicine. Research into N-ethyl-4-nitrobenzenesulfonamide could lead to the development of new treatments for animal health, particularly in combating bacterial infections .

Computational Chemistry

The compound’s structure can be used in computational studies to predict the behavior of similar molecules in biological systems or to design new compounds with desired properties. Simulation programs can produce visualizations and predict interactions at the molecular level .

Mechanism of Action

Target of Action

N-Ethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of drugs that primarily target enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and carbonic anhydrase . Folic acid is crucial for the synthesis of nucleic acids in bacteria, making it a vital target for antibacterial drugs .

Mode of Action

Sulfonamides, including N-Ethyl-4-nitrobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of nucleic acids in bacteria and inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethyl-4-nitrobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the drug prevents the production of nucleic acids, which are essential for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic properties of N-Ethyl-4-nitrobenzenesulfonamide include high gastrointestinal absorption, making it readily bioavailable . Its lipophilicity, as indicated by its Log Po/w values, suggests it has moderate permeability .

Result of Action

The primary result of N-Ethyl-4-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug disrupts the production of nucleic acids, thereby inhibiting bacterial replication .

Action Environment

The action of N-Ethyl-4-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and presence of other drugs can impact its efficacy and stability .

Safety and Hazards

properties

IUPAC Name |

N-ethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUAWMBSCRFHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283199 | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-nitrobenzenesulfonamide | |

CAS RN |

28860-08-4 | |

| Record name | 28860-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.